Iotalamic acid-d3

Description

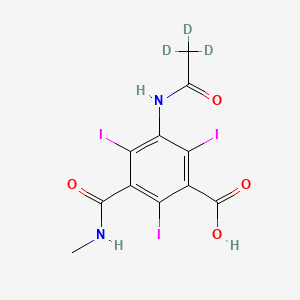

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-triiodo-3-(methylcarbamoyl)-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIGWFXRQKWHHA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Iotalamic Acid-d3: A Technical Guide for Researchers and Drug Development Professionals

Iotalamic acid-d3 is the deuterium-labeled version of iotalamic acid, a well-established X-ray contrast agent. The strategic replacement of three hydrogen atoms with deuterium isotopes on the N-acetyl methyl group makes it an invaluable tool in analytical and clinical research, primarily serving as an internal standard for the accurate quantification of iotalamic acid in biological matrices. This technical guide provides an in-depth overview of this compound, its applications, and the methodologies for its use.

Core Concepts and Applications

Iotalamic acid is an organic iodine compound that is primarily excreted by glomerular filtration in the kidneys.[1][2] This property makes it a reliable marker for the measurement of Glomerular Filtration Rate (GFR), a key indicator of renal function.[3][4] The quantification of iotalamic acid in plasma and urine is crucial for accurate GFR determination.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based assays.[5] It offers superior accuracy and precision by compensating for variations during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 3-(acetyl-d3-amino)-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |

| Synonyms | Iothalamic acid-d3 |

| CAS Number | 928623-31-8 |

| Molecular Formula | C₁₁H₆D₃I₃N₂O₄ |

| Molecular Weight | 616.93 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Experimental Protocols

The primary application of this compound is as an internal standard in the quantification of iotalamic acid for GFR measurement. Below are detailed experimental protocols for this purpose using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Glomerular Filtration Rate (GFR) Measurement: General Protocol

-

Patient Preparation: Patients should be well-hydrated. A baseline blood sample and urine collection are often performed before the administration of iotalamic acid.

-

Administration: A sterile solution of iotalamic acid is administered intravenously as a bolus injection or a continuous infusion.[6]

-

Sample Collection: Timed blood and urine samples are collected over a specific period (e.g., 2-4 hours).[7] The exact timing is critical for accurate GFR calculation.

Protocol 1: Quantification of Iotalamic Acid using HPLC with UV Detection

This method is a cost-effective approach for quantifying iotalamic acid.

1. Sample Preparation:

- To a 1.0 mL aliquot of plasma or urine, add a known concentration of this compound as the internal standard.

- Deproteinize the sample by adding 2.0 mL of acetonitrile.

- Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

- Mobile Phase: A mixture of a phosphate buffer and methanol (e.g., 90:10 v/v).[7]

- Flow Rate: 1.0 mL/min.[7]

- Detection: UV detector set at 254 nm.[7]

- Injection Volume: 20 µL.

3. Data Analysis:

- Calculate the ratio of the peak area of iotalamic acid to the peak area of this compound.

- Construct a calibration curve using known concentrations of iotalamic acid and a fixed concentration of the internal standard.

- Determine the concentration of iotalamic acid in the unknown samples by interpolating from the calibration curve.

Protocol 2: Quantification of Iotalamic Acid using LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.

1. Sample Preparation:

- To a 100 µL aliquot of plasma or urine, add a known concentration of this compound as the internal standard.

- Precipitate proteins by adding 300 µL of ice-cold methanol.

- Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.

- Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

- Ionization Mode: Positive or negative ion mode, depending on sensitivity.

- MRM Transitions: Monitor specific precursor-to-product ion transitions for both iotalamic acid and this compound. For iotalamic acid (m/z 614.8), transitions could include 487.0 and 456.0.[3] For this compound (m/z 617.8), the corresponding transitions would be monitored.

3. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard.

- Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

- Quantify the concentration of iotalamic acid in the samples from the calibration curve.

Data Presentation

The performance of the analytical methods can be summarized in the following tables.

Table 1: HPLC-UV Method Performance [7]

| Parameter | Plasma | Urine |

| Linear Range (µg/mL) | 1 - 150 | 25 - 1500 |

| Lower Limit of Quantification (µg/mL) | 1 | 25 |

| Intra-day Precision (%RSD) | < 10% | < 8% |

| Inter-day Precision (%RSD) | < 12% | < 10% |

| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |

Table 2: LC-MS/MS Method Performance [3][8]

| Parameter | Plasma | Urine |

| Linear Range (ng/mL) | 10 - 10,000 | 100 - 100,000 |

| Lower Limit of Quantification (ng/mL) | 10 | 100 |

| Intra-assay Precision (%CV) | < 9% | < 7% |

| Inter-assay Precision (%CV) | < 10% | < 8% |

| Recovery (%) | 93.6 - 104.1% | 95.2 - 102.8% |

Synthesis of this compound

To introduce the deuterium labels, a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, would be used in the final N-acetylation step. This would selectively introduce the three deuterium atoms onto the N-acetyl methyl group.

Visualizations

Experimental Workflow for GFR Measurement

Caption: Experimental workflow for Glomerular Filtration Rate (GFR) measurement.

Principle of a Deuterated Internal Standard in LC-MS/MS

Caption: Principle of using a deuterated internal standard in LC-MS/MS analysis.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals involved in renal function studies. Its use as an internal standard in validated analytical methods like HPLC-UV and LC-MS/MS ensures the accuracy and reliability of iotalamic acid quantification, which is critical for the precise determination of the Glomerular Filtration Rate. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of these methods in a research or clinical setting. While a specific synthesis protocol for the deuterated compound is not publicly detailed, the established synthesis of iotalamic acid provides a clear pathway for its production using deuterated reagents.

References

- 1. Iotalamic acid [medbox.iiab.me]

- 2. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ambulatory GFR measurement with cold iothalamate in adults with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC estimation of iothalamate to measure glomerular filtration rate in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a liquid chromatography tandem mass spectrometry method for iothalamate measurement to assess renal function for potential kidney donation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Applications of Iotalamic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotalamic acid-d3 is the deuterated form of iotalamic acid, a well-established X-ray contrast agent. The strategic replacement of three hydrogen atoms with deuterium isotopes makes it an invaluable tool in analytical and clinical research, primarily as an internal standard for the accurate quantification of iothalamate in biological matrices. This technical guide provides an in-depth overview of the chemical properties, synthesis, and detailed experimental applications of this compound, with a focus on its use in isotope dilution mass spectrometry for the determination of Glomerular Filtration Rate (GFR).

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Name | 3-(acetyl-d3-amino)-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |

| Synonyms | Iothalamic acid-d3, Iotalamic acid (acetyl-d3) |

| Molecular Formula | C₁₁H₆D₃I₃N₂O₄ |

| Molecular Weight | 616.93 g/mol [1] |

| CAS Number | 928623-31-8[1] |

| Appearance | White to off-white solid |

| Purity | Typically >98% |

| Storage | Store at room temperature, protected from light[2] |

| Solubility | Soluble in DMSO and Methanol |

Synthesis of this compound

While specific, detailed protocols for the commercial synthesis of this compound are proprietary, a plausible synthetic route can be derived from the known synthesis of iotalamic acid and general principles of deuterium labeling. The deuterium atoms are located on the acetyl group, suggesting the use of a deuterated acetylating agent in the final step of the synthesis.

A general synthesis for iotalamic acid involves the following key steps:

-

Nitration: Starting with 5-aminoisophthalic acid, a nitro group is introduced.

-

Amidation: The carboxylic acid groups are converted to amides.

-

Reduction: The nitro group is reduced to an amine.

-

Iodination: Iodine atoms are introduced onto the aromatic ring.

-

Acetylation: The amine group is acetylated.

To introduce the deuterium label, the final acetylation step would be modified to use a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride.

Caption: Plausible synthetic pathway for this compound.

Application in Glomerular Filtration Rate (GFR) Measurement: An Isotope Dilution LC-MS/MS Method

The primary application of this compound is as an internal standard in the quantification of iothalamate in plasma and urine for the determination of GFR, a key indicator of renal function. The isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers high accuracy and precision.

Experimental Protocol

1. Sample Preparation (Plasma and Urine)

-

To 100 µL of plasma or urine sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of iothalamate in the samples).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over a few minutes, hold, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Iotalamic Acid: Q1 m/z 612.8 -> Q3 m/z 485.8 (or other suitable product ions).

-

This compound: Q1 m/z 615.8 -> Q3 m/z 488.8 (or other suitable product ions).

-

-

Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity and specificity.

4. Quantification

-

A calibration curve is constructed by analyzing a series of known concentrations of iothalamate spiked into a blank matrix (plasma or urine) along with a constant concentration of the this compound internal standard.

-

The ratio of the peak area of the iothalamate to the peak area of the this compound is plotted against the concentration of iothalamate.

-

The concentration of iothalamate in the unknown samples is then determined from this calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for GFR determination using this compound as an internal standard.

Caption: Workflow for GFR measurement using isotope dilution LC-MS/MS.

References

In-Depth Technical Guide: Synthesis and Characterization of Iotalamic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Iotalamic acid-d3, a deuterated analog of the widely used X-ray contrast agent, Iotalamic acid. This isotopically labeled compound serves as a crucial internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.

Core Compound Properties

This compound is structurally identical to Iotalamic acid, with the exception of three deuterium atoms replacing the three hydrogen atoms on the N-acetyl methyl group. This substitution results in a corresponding increase in molecular weight.

| Property | Value | Reference |

| Chemical Name | 3-(acetyl-d3-amino)-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | |

| Molecular Formula | C₁₁H₆D₃I₃N₂O₄ | [1][2] |

| Molecular Weight | 616.93 g/mol | [1][2] |

| CAS Number | 928623-31-8 | [1][2] |

| Appearance | White to off-white solid | |

| Purity (Typical) | >95% (HPLC) | [3] |

| Applications | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. | [1][4] |

Proposed Synthesis of this compound

While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in the scientific literature, a plausible synthetic route can be devised based on the established synthesis of Iotalamic acid and general methods for deuterium labeling. The following proposed synthesis involves the use of a deuterated acetylating agent.

The overall synthesis of Iotalamic acid generally proceeds through the following key steps: amidation, reduction, iodination, and acetylation.[5] To introduce the d3-label, a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, would be used in the final acetylation step.

Experimental Protocol: A Plausible Route

Step 1: Amidation of 5-nitroisophthalic acid monomethyl ester

-

To a solution of 5-nitroisophthalic acid monomethyl ester in an appropriate solvent (e.g., methanol), add an excess of methylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to yield 5-nitro-N-methylisophthalamic acid methyl ester.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 in a suitable solvent, such as ethanol or acetic acid.

-

Add a catalyst, for example, palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reduction of the nitro group to an amine is complete (monitored by TLC or HPLC).

-

Filter off the catalyst and concentrate the filtrate to obtain 5-amino-N-methylisophthalamic acid methyl ester.

Step 3: Iodination of the Aromatic Ring

-

Dissolve the amino intermediate in a suitable solvent, such as water or a mixture of water and an organic solvent.

-

Add a solution of an iodinating agent, such as iodine monochloride (ICl), portion-wise while maintaining the reaction temperature.

-

Stir the reaction until tri-iodination is complete.

-

The product, 3-amino-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid, may precipitate from the reaction mixture and can be collected by filtration.

Step 4: Deuterated Acetylation

-

Suspend the tri-iodinated amine from Step 3 in a suitable solvent, such as acetic acid or an inert aprotic solvent.

-

Add a deuterated acetylating agent, for example, acetic anhydride-d6 or acetyl-d3 chloride , along with a suitable catalyst if necessary (e.g., a catalytic amount of sulfuric acid).

-

Heat the reaction mixture to ensure complete N-acetylation.

-

After completion, the reaction mixture is cooled, and the product, this compound, is precipitated, filtered, washed, and dried.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system to achieve the desired purity of >95%.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and the extent of deuterium incorporation. The following analytical techniques are recommended:

| Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of >95%, indicating the absence of significant impurities. The retention time should be very similar to that of non-deuterated Iotalamic acid. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (e.g., [M-H]⁻ at m/z 615.93). This is a 3-unit mass shift compared to the non-deuterated Iotalamic acid ([M-H]⁻ at m/z 612.76).[6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum will be similar to that of Iotalamic acid, but the characteristic singlet peak for the N-acetyl protons (around 2.0-2.5 ppm) will be absent or significantly reduced. The other proton signals, such as those from the methylcarbamoyl group and any aromatic protons, should be present. ¹³C NMR: The spectrum will be very similar to that of Iotalamic acid. The carbon of the acetyl-d3 group will show a characteristic multiplet due to coupling with deuterium. ²H NMR (Deuterium NMR): A single resonance peak corresponding to the deuterium atoms in the acetyl group should be observed, confirming the position of the label. |

| Infrared (IR) Spectroscopy | The IR spectrum will be very similar to that of Iotalamic acid, showing characteristic peaks for the carboxylic acid, amide, and aromatic functional groups. The C-D stretching vibrations may be observed at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations. |

Experimental Workflows and Diagrams

General Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization Workflow

This diagram outlines the logical flow for the analytical characterization of the final product.

Caption: Analytical workflow for the characterization of this compound.

Disclaimer: The experimental protocols described herein are proposed based on established chemical principles and may require optimization. All laboratory work should be conducted by qualified personnel in a suitable and safe environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Iothalamic Acid-d3 | CAS 928623-31-8 | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN101318910A - Method for preparing iotalamic acid - Google Patents [patents.google.com]

- 6. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterium-Labeled Iotalamic Acid in Modern Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled iotalamic acid, a stable isotope-labeled analog of the widely used X-ray contrast agent, has emerged as a critical tool in bioanalytical and pharmaceutical research. Its primary application lies in its role as an internal standard for the highly accurate and precise quantification of iotalamic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the core applications of deuterium-labeled iotalamic acid, with a particular focus on its use in pharmacokinetic studies and the determination of glomerular filtration rate (GFR). Detailed experimental protocols, quantitative data summaries, and visual representations of key workflows are presented to equip researchers with the practical knowledge required to leverage this powerful analytical tool.

Introduction: The Significance of Stable Isotope Labeling

In the realm of drug development and clinical research, the accurate quantification of analytes in complex biological fluids is paramount. Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard" for quantitative mass spectrometry. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, creates a compound that is chemically identical to the analyte of interest but has a different mass. This near-identical physicochemical behavior allows the SIL-IS to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, thereby effectively correcting for variations in sample preparation, matrix effects, and instrument response.

Iotalamic acid is a well-established marker for the measurement of GFR, a key indicator of renal function. Due to its pharmacokinetic profile of being primarily excreted unchanged through glomerular filtration, accurate measurement of its clearance provides a reliable assessment of kidney function. Deuterium-labeled iotalamic acid, such as iotalamic acid-d3, serves as an ideal internal standard for the precise quantification of iotalamic acid in plasma and urine, leading to more reliable GFR estimations.

Core Applications of Deuterium-Labeled Iotalamic Acid

The principal application of deuterium-labeled iotalamic acid is as an internal standard in quantitative bioanalysis. This application is central to several key areas of research:

-

Pharmacokinetic Studies: By enabling precise quantification of iotalamic acid in biological samples over time, its deuterium-labeled counterpart is instrumental in delineating the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

-

Glomerular Filtration Rate (GFR) Measurement: Accurate GFR determination is crucial for diagnosing and monitoring kidney disease. The use of deuterium-labeled iotalamic acid as an internal standard in LC-MS/MS assays provides a highly sensitive and specific method for measuring iotalamic acid clearance, offering an alternative to methods involving radioactive isotopes.[1][2]

-

Bioequivalence Studies: In the development of generic drug formulations, bioequivalence studies are required to demonstrate that the new formulation has the same rate and extent of absorption as the innovator product. The precision afforded by using a deuterated internal standard is critical for the statistical power of these studies.

-

Tracer in Metabolic Studies: While iotalamic acid itself undergoes minimal metabolism, deuterium-labeled compounds can be used as tracers to investigate metabolic pathways of other drugs when co-administered. However, the primary role for deuterated iotalamic acid remains as an internal standard due to its metabolic stability.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis of iotalamic acid using a deuterium-labeled internal standard.

Table 1: Typical LC-MS/MS Method Parameters for Iotalamic Acid Quantification

| Parameter | Typical Value |

| Chromatography | |

| Column | C18 Reverse-Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Gradient elution is commonly employed |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 614.8 (for Iotalamic Acid) |

| Product Ions (m/z) | 487.0, 456.0, 361.1, 177.1 (examples)[1] |

| Internal Standard | This compound (or other deuterated variant) |

Table 2: Representative Pharmacokinetic Parameters of Iotalamic Acid in Humans

| Parameter | Value | Reference |

| Elimination Half-life (t½) | Approximately 1.5 hours in patients with normal renal function | [3] |

| Volume of Distribution (Vd) | ~0.2 L/kg | [3] |

| Clearance (CL) | Primarily renal clearance, closely correlates with GFR | [3] |

Experimental Protocols

Synthesis of Deuterium-Labeled Iotalamic Acid (Conceptual)

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound was not identified in the conducted search, the general approach would involve the use of a deuterated starting material or a deuterating agent during the synthesis of iotalamic acid. A common strategy for introducing a deuterium label on an N-methyl group, as is present in iotalamic acid, would be to use a deuterated methylating agent.

A plausible synthetic route could be adapted from the known synthesis of iotalamic acid, which involves the amidation of 5-amino-2,4,6-triiodoisophthalic acid. To introduce the deuterium label, a deuterated methylamine (CD3NH2) or a deuterated methylating agent like iodomethane-d3 (CD3I) would be used in the amidation step. The subsequent acetylation of the amino group would yield the final deuterated product.

It is crucial for researchers to perform thorough characterization of the synthesized deuterated iotalamic acid using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the position and extent of deuterium incorporation and to assess its isotopic purity.

Quantitative Analysis of Iotalamic Acid in Plasma using LC-MS/MS with a Deuterium-Labeled Internal Standard

This protocol provides a representative workflow for the quantification of iotalamic acid in human plasma.

4.2.1. Materials and Reagents

-

Iotalamic acid reference standard

-

Deuterium-labeled iotalamic acid (e.g., this compound) as an internal standard (IS)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

4.2.2. Sample Preparation (Protein Precipitation)

-

Preparation of Stock and Working Solutions: Prepare stock solutions of iotalamic acid and the deuterated IS in a suitable solvent (e.g., methanol). From these, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by serial dilution.

-

Spiking of Internal Standard: To 100 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 10 µL of the deuterated iotalamic acid IS working solution at a known concentration.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

-

Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for analysis.

4.2.3. LC-MS/MS Analysis

-

Chromatographic Separation: Inject an appropriate volume (e.g., 5-10 µL) of the prepared sample onto a C18 analytical column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of iotalamic acid from potential interferences and to ensure a sharp peak shape.

-

Mass Spectrometric Detection: Operate the mass spectrometer in the positive or negative electrospray ionization (ESI) mode. Monitor the MRM transitions for both iotalamic acid and the deuterium-labeled IS. The specific transitions should be optimized for the instrument being used.

4.2.4. Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions of both the analyte and the internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte for the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Quantification: Determine the concentration of iotalamic acid in the unknown samples by interpolating their analyte-to-IS peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and principles described in this guide.

Caption: Workflow for the quantitative analysis of iotalamic acid in plasma using a deuterium-labeled internal standard.

Caption: Logical workflow for the determination of Glomerular Filtration Rate (GFR) using deuterium-labeled iotalamic acid as an internal standard.

Conclusion

Deuterium-labeled iotalamic acid is an invaluable tool for researchers, scientists, and drug development professionals. Its application as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision for the quantification of iotalamic acid in biological matrices. This is particularly critical for pharmacokinetic studies and for the reliable determination of the glomerular filtration rate, a cornerstone in the assessment of renal function. The detailed methodologies and conceptual frameworks presented in this guide provide a solid foundation for the successful implementation of deuterium-labeled iotalamic acid in a variety of research and clinical settings. As analytical technologies continue to advance, the role of stable isotope-labeled standards like deuterated iotalamic acid will undoubtedly remain central to achieving robust and reliable bioanalytical data.

References

- 1. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iothalamate clearance and its use in large-scale clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Iotalamic Acid-d3 in Glomerular Filtration Rate Assessment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotalamic acid, a tri-iodinated benzoic acid derivative, has long been established as a reliable exogenous marker for the measurement of Glomerular Filtration Rate (GFR), a key indicator of renal function. Its deuterated isotopologue, iotalamic acid-d3, serves a critical role in modern analytical methodologies, enhancing the precision and accuracy of GFR assessment. This technical guide provides an in-depth exploration of the mechanism of action of iotalamic acid and the specific utility of its deuterated form in research and clinical settings.

Core Mechanism of Action: An Ideal Filtration Marker

The fundamental principle behind the use of iotalamic acid as a GFR marker lies in its pharmacokinetic profile, which closely mirrors that of the gold-standard, inulin. The ideal characteristics of a GFR marker are fulfilled by iotalamic acid:

-

Free Filtration: It is freely filtered by the glomeruli from the blood into the Bowman's space.

-

No Tubular Interaction: It is neither secreted nor reabsorbed by the renal tubules to any significant extent.[1]

-

Biological Inertness: It is not metabolized by the body and is excreted unchanged in the urine.[2]

-

Low Protein Binding: While it exhibits some affinity for plasma proteins, this binding is generally low and does not significantly impede its filtration.[3]

Therefore, the rate at which iotalamic acid is cleared from the plasma is directly proportional to the rate at which the glomeruli are filtering plasma.

The Role of this compound: Enhancing Analytical Precision

This compound is the deuterated form of iotalamic acid, where one or more hydrogen atoms are replaced by deuterium. This isotopic substitution does not alter the molecule's chemical properties or its physiological handling by the kidneys. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

The use of a SIL-IS is considered the gold standard in LC-MS/MS-based quantification for several reasons:[4][6]

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the non-deuterated analyte, ensuring consistent behavior during sample preparation, extraction, and chromatographic separation.

-

Correction for Matrix Effects: It co-elutes with the analyte, allowing for the effective correction of matrix effects—the suppression or enhancement of ionization in the mass spectrometer's ion source caused by co-eluting matrix components.

-

Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the analyte-to-IS response ratio provides a highly accurate and precise measure of the analyte's concentration, minimizing variability introduced during the analytical process.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of iotalamic acid in GFR measurement.

Table 1: Pharmacokinetic Parameters of Iotalamic Acid Following Bolus Injection

| Parameter | Median Value | Interquartile Range | Description |

| α Half-life (t½α) | < 5 minutes | - | Represents the initial rapid distribution phase from the central to the peripheral compartment. |

| β Half-life (t½β) | 66 minutes | - | Represents the slower elimination phase from the central compartment, primarily through renal clearance. |

Data derived from a study on patients with chronic kidney disease.[2]

Table 2: Comparison of GFR Measurement Methods

| Comparison | Correlation Coefficient (r) | Regression Equation | Key Finding |

| Iothalamate Clearance vs. Inulin Clearance | 0.85 | Clinulin = 1.08 * Clsodium iothalamate - 3.7 | The clearance of iothalamate is not significantly different from that of inulin, validating its use as a GFR marker.[7] |

| Non-radioactive Iothalamate (LC-MS/MS) vs. Capillary Electrophoresis (CE-UV) | - | GFR LC-MS/MS = 1.00 * GFR CE-UV + 0.00 | LC-MS/MS provides equivalent GFR results to CE-UV and can circumvent issues with interfering substances.[8] |

| Bolus Injection Renal Clearance (ClrIVB) vs. Constant Infusion Renal Clearance (ClrINF) | > 0.90 | - | Bolus injection provides a precise and unbiased measure of GFR compared to the standard constant infusion method.[9] |

Experimental Protocols

Protocol 1: GFR Measurement using Plasma Clearance of Non-Radioactive Iotalamic Acid with LC-MS/MS Analysis

This protocol describes the measurement of GFR based on the plasma clearance of a single intravenous bolus of non-radioactive iotalamic acid.

1. Patient Preparation:

-

Patients should fast for at least 4 hours prior to the study.

-

Ensure adequate hydration by instructing the patient to drink approximately 750 mL of water 10-15 minutes before the injection.[2]

2. Iotalamic Acid Administration:

-

A sterile solution of iotalamic acid is administered as an intravenous bolus over 15 seconds.[2]

-

The exact volume of iotalamic acid injected is determined by weighing the syringe before and after administration.[2]

3. Blood Sampling:

-

Blood samples are collected at precisely timed intervals. A typical sampling schedule includes collections at 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, and 300 minutes post-injection.[2]

-

For more accurate GFR determination, especially in patients with lower GFR, extending the sampling period up to 10 hours may be necessary.[2]

-

Blood samples are collected in appropriate tubes (e.g., heparinized tubes) and immediately placed on ice.

-

Plasma is separated by centrifugation in a refrigerated centrifuge and stored at -80°C until analysis.[2]

4. Sample Preparation for LC-MS/MS Analysis:

-

Plasma samples are deproteinized, typically using acetonitrile.[8]

-

This compound is added as an internal standard to all samples, calibrators, and quality controls before protein precipitation to correct for analytical variability.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is diluted with water before injection into the LC-MS/MS system.[8]

5. LC-MS/MS Analysis:

-

Chromatographic separation is performed using a suitable column (e.g., a C18 reversed-phase column).

-

Mass spectrometric detection is carried out using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for both iotalamic acid and this compound are monitored to ensure specificity and sensitivity. For iotalamic acid, transitions such as m/z 614.8 → 487.0 and 614.8 → 456.0 can be used.[8]

6. Pharmacokinetic Analysis:

-

The plasma concentration-time data for iotalamic acid are fitted to a two-compartment pharmacokinetic model.[2][7]

-

The equation for the two-compartment model is: C(t) = A * e^(-αt) + B * e^(-βt) where C(t) is the plasma concentration at time t, A and B are intercepts, and α and β are the rate constants for the distribution and elimination phases, respectively.[2]

-

GFR is calculated from the model parameters.

Visualizations

References

- 1. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A modified two-compartment model for measurement of renal function using dynamic contrast-enhanced computed tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. scispace.com [scispace.com]

- 6. Insights Influencing the Selection of Stable Isotopically Labeled Internal Standards (SIL-ISs) for LC-MS/MS Quantitative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The usefulness of 125I-sodium lothalamate as a GFR-indicator in single intravenous injection tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of iothalamate clearance methods for measuring GFR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Iotalamic Acid-d3 in Modern Drug Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, application, and analytical validation of Iotalamic acid-d3, a crucial tool in contemporary pharmaceutical research. As the deuterated analogue of the X-ray contrast agent Iotalamic acid, its primary utility lies in its role as a stable isotope-labeled internal standard for quantitative bioanalysis. This guide will delve into the core principles of isotopic labeling, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the associated validation data that underscores its reliability and precision.

The Core Principle: Isotopic Labeling and its Significance

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons.[1] In the case of this compound, three hydrogen atoms on the N-methyl group are replaced with deuterium (³H), a stable, non-radioactive isotope of hydrogen.[2] This subtle change in mass does not significantly alter the chemical properties of the molecule.[3]

The paramount advantage of using a deuterated internal standard like this compound in quantitative analysis is its ability to compensate for variations during sample preparation and analysis.[3] Because it is chemically almost identical to the analyte (unlabeled Iotalamic acid), it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. This co-eluting nature allows for the accurate correction of matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample—which is a common challenge in bioanalysis.[4]

Synthesis of this compound

The synthesis of Iotalamic acid typically starts from 5-nitroisophthalic acid.[5] A key step where deuteration can be introduced is during the amidation of the carboxylic acid group to form the N-methylcarbamoyl group. By using a deuterated methylamine (CD₃NH₂), the d3-methyl group can be incorporated.

A generalized synthetic pathway is outlined below:

Caption: Plausible synthetic route for this compound.

Application of this compound in Bioanalytical Methods

This compound is invaluable as an internal standard in LC-MS/MS methods for the quantification of Iotalamic acid in biological matrices such as plasma, serum, and urine.[6] Its use is critical for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[7][8][9]

Experimental Protocol: Quantification of Iotalamic Acid in Human Serum and Urine by LC-MS/MS

The following protocol is based on a validated method for the simultaneous quantification of iothalamate and hippuran.[6]

3.1.1. Materials and Reagents

-

Iotalamic acid reference standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (analytical grade)

-

Human serum and urine (blank)

3.1.2. Sample Preparation

-

Serum: Protein precipitation is employed. To a volume of serum, add a known concentration of this compound solution. Then, add methanol to precipitate the proteins. After centrifugation, the supernatant is diluted for analysis.

-

Urine: A simple dilution of the urine sample with a solution containing a known concentration of this compound is performed.

3.1.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography: A reversed-phase column with a low-ligand density is used for chromatographic separation. A gradient elution with a mobile phase consisting of methanol and water, both containing formic acid, is employed over a 6.5-minute run time.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Multiple reaction monitoring (MRM) is used to detect the transitions for both Iotalamic acid and this compound.

Caption: Bioanalytical workflow using this compound.

Quantitative Data and Method Validation

A bioanalytical method using an internal standard must be rigorously validated to ensure its accuracy and reliability.[4][10] The validation parameters for the LC-MS/MS method for Iotalamic acid quantification are summarized below, based on the findings from a recent study.[6]

Table 1: Bioanalytical Method Validation Parameters for Iotalamic Acid Quantification

| Parameter | Serum | Urine | Acceptance Criteria |

| Linearity Range | 0.500 - 30.0 ng/mL | 10.0 - 5000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |

| Precision (CV%) | ≤ 10% | ≤ 10% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Bias %) | Within ±10% | Within ±10% | Within ±15% (±20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | 10.0 ng/mL | Signal-to-noise ratio ≥ 5 |

Table 2: Stability of Iotalamic Acid in Different Matrices and Solvents

| Condition | Matrix/Solvent | Duration | Stability |

| Autosampler | Processed Samples | 24 hours | Stable |

| Bench-top | Serum and Urine | 4 hours | Stable |

| Freeze-Thaw | Serum and Urine | 3 cycles | Stable |

| Long-term Storage | Serum and Urine | 30 days at -20°C | Stable |

Data presented in the tables are based on the performance characteristics of a validated LC-MS/MS method.[6]

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development. Its role as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. The detailed experimental protocols and robust validation data presented in this guide underscore the importance and utility of this compound in advancing pharmaceutical research. The continued application of such well-characterized internal standards is fundamental to the successful development of new and effective therapeutics.

References

- 1. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101318910A - Method for preparing iotalamic acid - Google Patents [patents.google.com]

- 6. A validated LC-MS/MS method for the simultaneous quantification of iothalamate and hippuran in serum and urine for non-radioactive kidney function assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of iothalamate in endstage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of 125I-iothalamate and 131I-o-iodohippurate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Iotalamic Acid-d3 for In Vitro Studies

This technical guide provides a comprehensive overview of this compound, a deuterated form of the diagnostic radiocontrast agent Iotalamic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its primary application in in vitro studies, particularly as an internal standard for quantitative analysis.

Introduction to Iotalamic Acid and this compound

Iotalamic acid is an iodine-containing organic anion widely used as a radiocontrast agent in medical imaging.[1][2][3] Its properties allow for enhanced visualization of tissues and organs during diagnostic procedures.[4] In the realm of research and development, particularly in pharmacokinetic and metabolic studies, the precise quantification of Iotalamic acid in biological matrices is crucial.

To achieve accurate and reliable quantification, a stable isotope-labeled internal standard is often employed. This compound is the deuterium-labeled version of Iotalamic acid, designed for this purpose.[5][6][7] Its primary role in in vitro studies is to serve as a tracer and internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7] The incorporation of deuterium atoms results in a molecule with a higher molecular weight than the parent compound, allowing for its differentiation in mass spectrometry, while maintaining nearly identical chemical and physical properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | Iothalamic acid-d3 |

| Molecular Formula | C11H6D3I3N2O4 |

| Molecular Weight | 616.93 g/mol |

| CAS Number | 928623-31-8 |

The data in this table is compiled from multiple sources.[6]

Core Application in In Vitro Studies: Quantitative Analysis

The predominant use of this compound in an in vitro setting is as an internal standard for the quantification of Iotalamic acid in various biological samples. The principle behind using a stable isotope-labeled internal standard is to correct for variations in sample preparation and analytical instrumentation, thereby improving the accuracy and precision of the measurement.

General Experimental Protocol for LC-MS Quantification

The following is a generalized protocol for the quantification of Iotalamic acid in a biological matrix (e.g., plasma, urine) using LC-MS with this compound as an internal standard.

Objective: To determine the concentration of Iotalamic acid in a biological sample.

Materials:

-

Biological matrix (e.g., plasma, urine)

-

Iotalamic acid standard

-

This compound internal standard solution of a known concentration

-

Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, water, formic acid)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS system (including a high-performance liquid chromatograph and a mass spectrometer)

Methodology:

-

Standard Curve Preparation:

-

Prepare a series of calibration standards by spiking known concentrations of Iotalamic acid into the blank biological matrix.

-

Add a fixed concentration of the this compound internal standard solution to each calibration standard.

-

-

Sample Preparation:

-

Thaw the unknown biological samples.

-

Aliquot a specific volume of each unknown sample.

-

-

Add the same fixed concentration of the this compound internal standard solution to each unknown sample.

-

Perform sample clean-up. This can be achieved through:

-

Protein Precipitation: Add a precipitating agent (e.g., cold acetonitrile) to the samples, vortex, and centrifuge to pellet the proteins. Collect the supernatant.

-

Solid-Phase Extraction (SPE): Condition the SPE cartridges, load the samples, wash away interfering substances, and elute the analyte and internal standard.

-

-

Evaporate the solvent from the cleaned-up samples and reconstitute in the initial mobile phase.

-

LC-MS Analysis:

-

Inject the prepared standards and samples onto the LC-MS system.

-

Separate the analyte and internal standard from other components using an appropriate HPLC column and mobile phase gradient.

-

Detect and quantify the analyte and internal standard using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Iotalamic acid and this compound should be monitored.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Iotalamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Typical LC-MS Parameters

The following table outlines generalized LC-MS parameters that can be used as a starting point for method development.

| Parameter | Example Condition |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| MS/MS Transitions | Specific precursor and product ions for Iotalamic acid and this compound would need to be determined experimentally. |

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for a quantitative bioanalytical method using an internal standard like this compound.

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a critical tool for researchers and scientists involved in the study of Iotalamic acid. Its primary and well-established application in in vitro studies is as a stable isotope-labeled internal standard for accurate and precise quantification in biological matrices. This role is fundamental to pharmacokinetic, toxicokinetic, and metabolism studies of the parent compound. While there is limited evidence for its use in other in vitro applications, such as the investigation of cellular signaling pathways, its importance in bioanalytical chemistry is paramount. The methodologies outlined in this guide provide a framework for the effective use of this compound in a research setting.

References

- 1. Iotalamic acid [medbox.iiab.me]

- 2. Iotalamic acid - Wikipedia [en.wikipedia.org]

- 3. Iothalamic acid (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Iotalamic Acid-d3: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Iotalamic acid-d3 is the deuterium-labeled form of Iotalamic acid, an iodinated contrast agent used in medical imaging. The incorporation of three deuterium atoms into the N-methyl group creates a stable, heavier isotopologue of the parent compound. This key modification makes this compound an invaluable tool in analytical and metabolic research, primarily serving as an internal standard for the accurate quantification of Iotalamic acid in biological matrices. Its use is crucial in pharmacokinetic and bioequivalence studies, where precise measurements are paramount. Deuterium labeling can also subtly influence the metabolic profile and pharmacokinetics of a drug, a phenomenon of increasing interest in drug development.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for the development of analytical methods and for understanding its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 928623-31-8 | [2] |

| Molecular Formula | C11H6D3I3N2O4 | [2] |

| Molecular Weight | 616.93 g/mol | [2] |

| Isotopic Enrichment | Not specified, but typically >98% for commercially available standards | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

Synthesis of Iotalamic Acid and Incorporation of the Deuterium Label

The synthesis of Iotalamic acid is a multi-step process that has been described in the patent literature.[3] While the specific synthesis of the deuterated analog is not explicitly detailed, the introduction of the deuterium atoms would logically occur during the amidation step using a deuterated methylamine source. The general synthetic pathway is outlined below.

A plausible synthesis of Iotalamic acid involves the following key transformations:

-

Amidation: 5-Nitroisophthalic acid monomethyl ester is reacted with methylamine to form the corresponding N-methyl amide. To produce this compound, this step would be modified to use methyl-d3-amine.

-

Reduction: The nitro group is then reduced to an amine. This is typically achieved through catalytic hydrogenation.

-

Iodination: The aromatic ring is tri-iodinated using an iodinating agent such as iodine monochloride.

-

Acetylation: Finally, the amino group is acetylated using acetic anhydride to yield Iotalamic acid.

Pharmacokinetics of Iotalamic Acid

Iotalamic acid is primarily used as a diagnostic agent to assess renal function, specifically the glomerular filtration rate (GFR).[1] Following intravenous administration, it is rapidly distributed throughout the extracellular fluid and is excreted unchanged by the kidneys through glomerular filtration.[2] The pharmacokinetic parameters of Iotalamic acid are crucial for interpreting GFR measurements.

| Parameter | Value | Patient Population | Source |

| Plasma Clearance | 0.7 - 5.2 mL/min | End-stage renal disease | [4] |

| Terminal Half-life | 61 ± 42 hours | End-stage renal disease | [4] |

| Volume of Distribution | 11 ± 3.9 L | End-stage renal disease | [4] |

| Protein Binding | Poorly bound to serum albumin | General | [2] |

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Iotalamic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Representative Experimental Protocol: Quantification of Iotalamic Acid in Human Plasma by LC-MS/MS

This protocol is a representative example adapted from published methodologies for the analysis of Iotalamic acid.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Iotalamic acid from endogenous plasma components. For example, start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode (to be optimized).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Iotalamic acid: Precursor ion (e.g., m/z 613.8) to a specific product ion.

-

This compound: Precursor ion (e.g., m/z 616.8) to the same product ion as the unlabeled analyte.

-

-

Data Analysis: The concentration of Iotalamic acid in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

- 1. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a liquid chromatography tandem mass spectrometry method for iothalamate measurement to assess renal function for potential kidney donation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. A validated LC-MS/MS method for the simultaneous quantification of iothalamate and hippuran in serum and urine for non-radioactive kidney function assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Iotalamic Acid-d3 (CAS: 928623-31-8) for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Iotalamic acid-d3, a deuterated analog of the X-ray contrast agent Iotalamic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies.

Core Concepts and Applications

This compound is the deuterium-labeled form of Iotalamic acid.[1] Its primary application in a research and drug development setting is as an internal standard for the quantification of Iotalamic acid in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS assays as it corrects for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the results.[3][4][5]

The parent compound, Iotalamic acid, is a widely used iodinated X-ray contrast agent.[6] Its mechanism of action is as an X-ray contrast activity, meaning it opacifies blood vessels and the urinary tract during imaging procedures.[6]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 928623-31-8 | [1][7] |

| Molecular Formula | C₁₁H₆D₃I₃N₂O₄ | [1][7] |

| Molecular Weight | 616.93 g/mol | [1][7] |

| Unlabeled CAS Number | 2276-90-6 | [7] |

| Purity | >95% (HPLC) | [8] |

| Appearance | White to off-white solid | [][10] |

| Solubility | Soluble in DMSO | [][10] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [10] |

| Shipping Temperature | Room Temperature | [2][8] |

Experimental Protocols

The following is a representative experimental protocol for the quantification of Iotalamic acid in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is based on established methodologies for bioanalytical assays.[11][12][13]

3.1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare a 1 mg/mL stock solution of Iotalamic acid and this compound (internal standard, IS) in DMSO.

-

Working Solutions: Prepare working solutions of Iotalamic acid by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.

-

Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the appropriate working solutions of Iotalamic acid to achieve a concentration range of 0.5 to 5000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.

3.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject the sample into the LC-MS/MS system.

3.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Iotalamic acid and this compound need to be determined by direct infusion of the individual compounds.

3.4. Data Analysis

The concentration of Iotalamic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Iotalamic acid in the unknown samples is then interpolated from this curve.

Visualizations

The following diagrams illustrate the logical relationships and workflows central to the use of this compound in a research context.

Caption: Experimental workflow for bioanalytical quantification.

Caption: Logical relationship of internal standard use.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iothalamic Acid-d3 | CAS 928623-31-8 | LGC Standards [lgcstandards.com]

- 8. Iothalamic Acid-d3 | CAS 928623-31-8 | LGC Standards [lgcstandards.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A validated LC-MS/MS method for the simultaneous quantification of iothalamate and hippuran in serum and urine for non-radioactive kidney function assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jneonatalsurg.com [jneonatalsurg.com]

- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

physical and chemical properties of Iotalamic acid-d3

An in-depth technical guide on the .

Iotalamic Acid-d3: A Technical Guide for Researchers

Introduction

This compound is the deuterium-labeled analogue of Iotalamic acid, a well-established, water-soluble, tri-iodinated benzoic acid derivative used as a radiographic contrast agent. The incorporation of three deuterium atoms in the acetyl group provides a mass shift that makes this compound an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. Its chemical and physical properties are nearly identical to the parent compound, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of the results.[1][2] This guide provides a comprehensive overview of the , detailed experimental protocols for its use, and visualizations to aid in understanding its application.

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| Chemical Name | 3-(acetyl-d3-amino)-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | - |

| Synonyms | Iothalamic acid-d3 | - |

| Molecular Formula | C₁₁H₆D₃I₃N₂O₄ | [3] |

| Molecular Weight | 616.93 g/mol | [3] |

| CAS Number | 928623-31-8 | [3] |

| Appearance | Presumed to be a white to off-white solid | Based on the appearance of Iotalamic acid. |

| Melting Point | Not reported | The melting point of Iotalamic acid is >280 °C. |

| Boiling Point | Not applicable | Decomposes upon heating. |

| Solubility | Not reported | Iotalamic acid is soluble in aqueous solutions. |

| Storage | Recommended to be stored under the conditions specified in the Certificate of Analysis, typically at room temperature.[1] | - |

Experimental Protocols

Synthesis of Iotalamic Acid

While a specific protocol for the synthesis of this compound is proprietary to commercial suppliers, the general synthesis of Iotalamic acid is well-documented and can be adapted. The key steps are outlined below, with the modification for the deuterated version highlighted.

-

Amidation: 5-nitroisophthalic acid monomethyl ester is reacted with methylamine to form the corresponding amide.[4]

-

Reduction: The nitro group is catalytically reduced to an amino group.[4]

-

Iodination: The aromatic ring is tri-iodinated using iodine monochloride in an acidic solution.[4]

-

Acetylation: The amino group is acetylated. To produce this compound, deuterated acetic anhydride would be used in this step.[4]

Bioanalytical Method: Quantification of an Analyte in Human Plasma by LC-MS/MS

The primary application of this compound is as an internal standard in quantitative bioanalysis. The following is a representative protocol for the determination of an analyte in human plasma.

1. Preparation of Solutions

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Calibration Standards and Quality Controls (QCs): Prepare working solutions of the analyte by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. These are then spiked into blank human plasma to create calibration standards and QCs.

-

IS Working Solution: Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the IS working solution (this compound).

-

Vortex mix for 10 seconds.

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

3. LC-MS/MS Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode, depending on the analyte. The MRM transitions for this compound would be optimized.

4. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]

Visualizations

Caption: A typical workflow for the quantification of an analyte in a biological matrix using this compound as an internal standard.

Caption: The logical basis for employing a stable isotope-labeled internal standard like this compound to overcome common challenges in bioanalysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101318910A - Method for preparing iotalamic acid - Google Patents [patents.google.com]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Iotalamic Acid-d3 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Iotalamic acid-d3 as an internal standard for the quantitative analysis of Iotalamic acid in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]